molecular formula C12H9BrN2O2 B1600996 4-Bromo-2-nitro-N-phenylaniline CAS No. 16588-25-3

4-Bromo-2-nitro-N-phenylaniline

Cat. No. B1600996
CAS RN: 16588-25-3
M. Wt: 293.12 g/mol
InChI Key: YYBRRJVPEFDOOE-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H9BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .


Synthesis Analysis

The synthesis of 4-Bromo-2-nitro-N-phenylaniline involves several steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitro-N-phenylaniline consists of 12 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 293.116 Da and the monoisotopic mass is 291.984741 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-nitro-N-phenylaniline are complex and involve multiple steps. For instance, the reaction conditions with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile at 7 - 25°C for 24 hours yield a 63% overall yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-nitro-N-phenylaniline include a molecular weight of 293.12 . The compound is a yellow solid .

Scientific Research Applications

Organic Chemistry

4-Bromo-2-nitro-N-phenylaniline is used in the field of organic chemistry . It is often used as a reagent in the synthesis of various organic compounds .

Application

It is used in the oxidative nucleophilic aromatic amination of nitrobenzenes .

Method of Application

The method involves the use of n-BuLi in hexanes, which is added to a solution of arylamine in dry THF. This mixture is then added to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF. The resulting mixture is stirred at a low temperature, followed by the addition of KMnO4 and liquid NH3 .

Results

The result of this process is the synthesis of various nitro-N-aryl-anilines .

Optical Behavior Analysis

4-Bromo-2-nitro-N-phenylaniline is also used in the study of optical properties of organic nonlinear optical crystals .

Application

It is used in UV-Vis analysis to examine the optical properties of a 4B2MBN crystal .

Method of Application

The method involves the use of UV-Vis spectroscopy, a common technique in the field of optical behavior analysis .

Results

The results of this analysis can provide valuable information about the optical properties of the crystal .

Synthesis of Nitro-N-Aryl-Anilines

4-Bromo-2-nitro-N-phenylaniline is used in the synthesis of various nitro-N-aryl-anilines .

Application

It is used in the oxidative nucleophilic aromatic amination of nitrobenzenes .

Method of Application

The method involves the use of n-BuLi in hexanes, which is added to a solution of arylamine in dry THF. This mixture is then added to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF .

Results

The result of this process is the synthesis of various nitro-N-aryl-anilines .

Material Science

4-Bromo-2-nitro-N-phenylaniline is used in the field of material science .

Application

It is used in the study of the properties of organic nonlinear optical crystals .

Method of Application

The method involves the use of UV-Vis spectroscopy, a common technique in the field of material science .

Results

The results of this analysis can provide valuable information about the properties of the crystal .

Buchwald–Hartwig Reaction

4-Bromo-2-nitro-N-phenylaniline is used in the Buchwald–Hartwig reaction .

Application

It is used in the synthesis of arylamines, which are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .

Method of Application

The method involves the use of a metal catalyst, such as Pd, and a variety of commercially available Pd complexes and ligands .

Results

The result of this process is the synthesis of various arylamines .

Material Safety

4-Bromo-2-nitro-N-phenylaniline is also used in the field of material safety .

Application

It is used in the study of the safety properties of organic compounds .

Method of Application

The method involves the use of personal protective equipment, such as dust masks, eyeshields, and gloves .

Results

The results of this analysis can provide valuable information about the safety properties of the compound .

Safety And Hazards

4-Bromo-2-nitro-N-phenylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-bromo-2-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRRJVPEFDOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499122
Record name 4-Bromo-2-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitro-N-phenylaniline

CAS RN

16588-25-3
Record name 4-Bromo-2-nitro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-fluoro-3-nitrobenzene (2270 mg, 10.01 mmol), aniline (3 ml) and DMF (20 ml) was heated at 100° C. under an atmosphere of Nitrogen for 7 h. The mixture was then concentrated in vacuo, and the residue triturated with heptane (30 ml) to give the desired product. 1H NMR (400 MHz, CDCl3) δ=7.11 (d, 1 H, J=9.2 Hz), 7.25-7.29 (m,3 H), 7.40-7.45 (m, 3 H), 8.35 (d, 1 H, J=2.4 Hz) and 9.45 (brs, 1 H).
Quantity
2270 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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